molecular formula C18H20N2O2 B12797425 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate CAS No. 739-62-8

1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate

Cat. No.: B12797425
CAS No.: 739-62-8
M. Wt: 296.4 g/mol
InChI Key: FHJHJYBFXRHWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carbamate group bonded to two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated carbamate groups.

    Substitution: Substituted products with new functional groups replacing the carbamate.

Scientific Research Applications

1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate can be compared with other carbamate derivatives:

    This compound vs. This compound tosylate: The tosylate salt form has different solubility and stability properties.

    This compound vs. This compound fumarate: The fumarate salt form may exhibit different pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-Methyl-3-pyrrolidyl N,N-diphenylcarbamate tosylate
  • This compound fumarate

These comparisons highlight the unique properties and potential advantages of this compound in various applications.

Properties

CAS No.

739-62-8

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C18H20N2O2/c1-19-13-12-17(14-19)22-18(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3

InChI Key

FHJHJYBFXRHWSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.